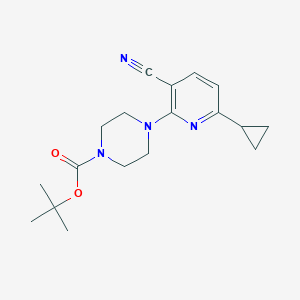

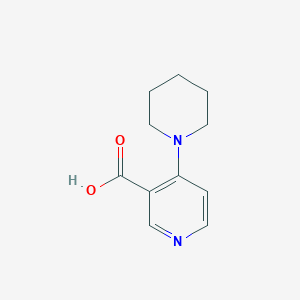

4-(Piperidin-1-yl)nicotinic acid

Overview

Description

“4-(Piperidin-1-yl)nicotinic acid” is a chemical compound with the formula C11H14N2O2 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a subject of interest in recent years . The synthesis process involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been published in numerous scientific papers .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a nicotinic acid molecule . The piperidine ring includes one nitrogen atom and five carbon atoms .Scientific Research Applications

Pharmacological Actions and Drug Development

4-(Piperidin-1-yl)nicotinic acid derivatives have been investigated for their ability to interact with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various physiological processes, including cognition, memory, and neuromuscular transmission. Derivatives like nicotine and its analogs demonstrate the potential to improve working memory in macaques by inducing receptor desensitization without the typical agonist action, suggesting a pathway to develop new therapeutic agents that modulate nAChRs with enhanced subtype specificity and without the adverse effects associated with direct agonist activity (Buccafusco, Beach, & Terry, 2009).

Lipid Disorders and Cardiovascular Disease Prevention

Nicotinic acid (niacin) is well-documented for its potent lipid-modifying effects, significantly impacting LDL, VLDL, and HDL cholesterol levels. It has been shown to reduce cardiovascular events and atherosclerosis progression, highlighting its therapeutic potential. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid opens avenues for understanding the mechanisms behind its favorable alterations in the lipoprotein profile and its nonlipid-mediated anti-inflammatory effects, indicating an atheroprotective role (Digby, Lee, & Choudhury, 2009).

Anticancer Potential

Recent studies have explored the anticancer potential of nicotinic acid derivatives, focusing on their role in the development of novel anticancer agents. The synthetic approaches and investigation into the anticancer properties of these derivatives highlight their importance in cancer treatment research. This suggests that nicotinic acid and its derivatives could contribute to the development of effective anticancer drugs, addressing the urgent need for novel therapeutic options in cancer management (Jain, Utreja, Kaur, & Jain, 2020).

Safety and Hazards

Future Directions

Piperidine derivatives, including “4-(Piperidin-1-yl)nicotinic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

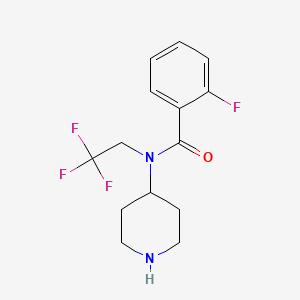

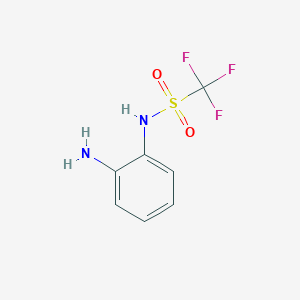

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers . .

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways. For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-1-yl)nicotinic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with receptor tyrosine kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as an inhibitor . These interactions are essential for modulating signal transduction pathways that control cell growth and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial for cellular adaptation to low oxygen conditions . This inhibition leads to reduced glycolysis and increased apoptosis in tumor cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, it inhibits the polymerization of tubulin, a protein essential for cell division, thereby exerting an antiproliferative effect . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with nuclear receptors and transcription factors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Properties

IUPAC Name |

4-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYGDEGQCUCYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

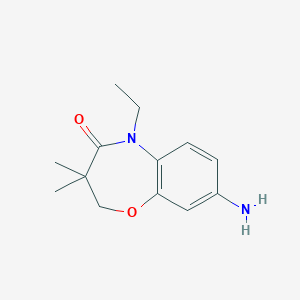

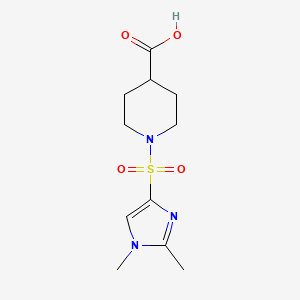

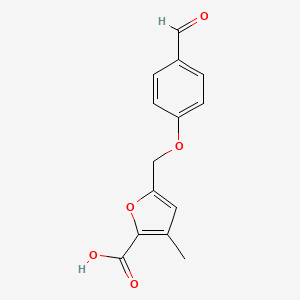

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)

![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)